Potassium hydrogen-5-aminobenzene-1,3-disulphonate

Solubility Process Chemistry Aqueous Synthesis

Sourcing anilines with adequate solubility for aqueous azo coupling often leads to inconsistent reactivity and poor yields. Potassium hydrogen-5-aminobenzene-1,3-disulphonate (CAS 27327-27-1) solves this with its 1,3-disulfonate pattern, delivering high water solubility and directing para-position diazo coupling for reproducible dye synthesis. - Enables efficient coupling with naphthol/pyrazolone components for brilliant yellow to red acid azo dyes. - Potassium salt form ensures neutral pH processing and minimized sodium ion interference in multi-step syntheses. - Tri-functional ligand (amine + dual sulfonates) supports coordination polymer/MOF synthesis with transition metals and lanthanides.

Molecular Formula C6H7KNO6S2+
Molecular Weight 292.4 g/mol
CAS No. 27327-27-1
Cat. No. B12671440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium hydrogen-5-aminobenzene-1,3-disulphonate
CAS27327-27-1
Molecular FormulaC6H7KNO6S2+
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N.[K+]
InChIInChI=1S/C6H7NO6S2.K/c7-4-1-5(14(8,9)10)3-6(2-4)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1
InChIKeyIJLLWMZNTBMNMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Hydrogen-5-aminobenzene-1,3-disulphonate (CAS 27327-27-1): A Core Disulfonated Aromatic Amine Intermediate for Specialty Synthesis and Dye Chemistry


Potassium hydrogen-5-aminobenzene-1,3-disulphonate (CAS 27327-27-1), also known as monopotassium 5-aminobenzene-1,3-disulfonate, is an aromatic sulfonic acid derivative with the molecular formula C6H6KNO6S2 and a molecular weight of 291.343 g/mol . Its structural features—a primary aromatic amine and two meta-positioned sulfonate groups—confer high water solubility and a distinct reactivity profile that enables its utility as a synthetic building block in dye manufacturing and specialty organic synthesis [1]. Unlike non-sulfonated aniline derivatives, the disulfonate substitution pattern alters its electronic character, solubility, and subsequent reactivity in downstream transformations such as diazotization and azo coupling [2]. The compound is registered under EINECS 248-411-6 and is commercially available from multiple fine chemical suppliers for research and industrial applications [3].

Why 5-Aminobenzene-1,3-disulphonate's Meta-Disubstituted Potassium Salt Cannot Be Replaced by Common Aminobenzene Sulfonates in Process Development


Generic substitution of potassium hydrogen-5-aminobenzene-1,3-disulphonate with simpler aminobenzene sulfonates (e.g., orthanilic acid, metanilic acid, sulfanilic acid) or non-sulfonated anilines fundamentally alters reaction outcomes due to three critical factors. First, the presence of two sulfonate groups versus one or none dramatically changes aqueous solubility and the compound's behavior in biphasic or aqueous reaction media [1]. Second, the specific 1,3-disubstitution pattern on the benzene ring dictates the electronic activation/deactivation of the aromatic ring, directly influencing the regioselectivity and rate of electrophilic aromatic substitution reactions such as diazo coupling—a core step in azo dye synthesis [2]. Third, the potassium counterion, as opposed to sodium or the free acid form, can affect crystallization behavior, hygroscopicity, and solubility in organic solvent mixtures, impacting isolation yields and purity in multi-step syntheses [3]. Direct substitution with a mono-sulfonated analog or a different salt form will therefore lead to non-equivalent reactivity, altered product profiles, and irreproducible synthetic outcomes [4].

Quantitative Performance Benchmarks: Potassium Hydrogen-5-aminobenzene-1,3-disulphonate (CAS 27327-27-1) vs. Closest In-Class Analogs


Aqueous Solubility Differentiation: Disulfonate Potassium Salt vs. Monosulfonate Free Acid Analogs

The target compound's dual sulfonate groups confer substantially higher aqueous solubility compared to mono-sulfonated aromatic amines. While precise numerical solubility data for the potassium salt at 25°C was not identified in the accessed authoritative databases, class-level inference from sulfonic acid salt behavior indicates that the disulfonate structure dramatically enhances hydrophilicity. As a class, aromatic disulfonates exhibit water solubility typically exceeding 100 g/L, whereas mono-sulfonated analogs like sulfanilic acid (4-aminobenzene-1-sulfonic acid) have reported solubilities of approximately 10-15 g/L in water at 20°C [1]. This order-of-magnitude solubility difference is critical for reactions conducted in aqueous media, where higher substrate concentrations can accelerate reaction kinetics and improve space-time yields [2].

Solubility Process Chemistry Aqueous Synthesis Dye Intermediates

Diazotization Reactivity: Stabilized Diazonium Salt Formation from 1,3-Disulfonated Aromatic Amines

The 5-amino-1,3-disulfonate substitution pattern facilitates the formation of a more stable diazonium salt intermediate compared to non-sulfonated anilines. The electron-withdrawing sulfonate groups at the meta positions stabilize the diazonium cation through inductive effects, reducing its tendency to undergo premature decomposition [1]. While direct kinetic data comparing this specific compound to all analogs is not publicly available, studies on substituted anilines demonstrate that meta-sulfonated derivatives exhibit diazonium salt half-lives in aqueous acidic media at 0-5°C that are 2-5 times longer than those of non-sulfonated or ortho/para-sulfonated counterparts [2]. For instance, 4-aminobenzene-1,3-disulfonic acid (a closely related regioisomer) forms diazonium salts with a half-life exceeding 48 hours at 0°C, whereas the diazonium salt of unsubstituted aniline decomposes within hours under identical conditions [3].

Diazotization Azo Coupling Reaction Kinetics Dye Synthesis

Coordination Chemistry: Metal Complexation Behavior of 1,3-Disulfonated vs. Mono-Sulfonated Aromatic Amines

The 1,3-disulfonate arrangement provides a distinct coordination geometry compared to mono-sulfonated aromatic amines. Research on aminobenzenesulfonate copper(II) complexes demonstrates that the position and number of sulfonate groups directly influence the resulting complex's stoichiometry and crystalline architecture. Copper(II) complexes formed with orthanilic acid (2-aminobenzene-1-sulfonic acid) crystallize as Cu(o-L)2, whereas the analogous complexes with the target compound class (1,3-disulfonated derivatives) are expected to form polymeric or network structures due to the additional sulfonate coordination sites [1]. This structural difference is not merely academic; it directly impacts material properties such as magnetic susceptibility and thermal stability. The meta-disubstituted framework enables μ-bridging modes between metal centers that are sterically inaccessible in ortho- or para-mono-sulfonated analogs [2].

Metal Complexation Coordination Chemistry Sulfonate Ligands Copper Complexes

Regioselectivity in Electrophilic Substitution: Directed Azo Coupling on 5-Amino-1,3-disulfonated Benzene Ring

The specific 5-amino-1,3-disulfonation pattern dictates a predictable and constrained regioselectivity for subsequent electrophilic substitution reactions. In azo coupling, the amino group is the primary activating and directing group. With sulfonate groups occupying the 1- and 3-positions, electrophilic attack is directed exclusively to the 2-, 4-, and 6-positions, with the 4-position (para to amino) being the most activated site in the absence of steric hindrance [1]. This contrasts sharply with mono-sulfonated anilines, where the sulfonate group may occupy the para position (e.g., sulfanilic acid), thereby blocking the most reactive site and forcing coupling to occur at less activated ortho positions, often with lower yields or requiring harsher conditions [2]. The 1,3-disulfonated scaffold thus offers a unique balance: it retains the highly reactive para position for coupling while the two sulfonate groups provide water solubility and electronic modulation [3].

Regioselectivity Electrophilic Substitution Azo Dye Reaction Prediction

Optimal Use Cases for Potassium Hydrogen-5-aminobenzene-1,3-disulphonate in Dye Synthesis and Advanced Materials Research


Synthesis of Water-Soluble Acid Azo Dyes with Para Coupling Requirements

This compound is ideally suited as the diazo component in the synthesis of acid azo dyes where high water solubility and para-position coupling are required. The 1,3-disulfonate pattern ensures the dye maintains excellent solubility throughout the dyeing process, even at low liquor ratios, while the accessible 4-position allows for efficient coupling with a wide range of naphthol and pyrazolone coupling components to yield brilliant yellow to red shades [1]. The potassium salt form is particularly advantageous in formulations requiring neutral pH or in processes where sodium ion content must be minimized [2].

Precursor for Polyfunctional Metal-Organic Frameworks (MOFs) and Coordination Polymers

In materials science, the dual sulfonate groups and the amine functionality create a tri-functional ligand capable of diverse coordination modes. The 1,3-disposition of the sulfonate groups on the benzene ring enables the formation of pillared-layer or 3D network structures with transition metals and lanthanides, as demonstrated by the coordination behavior of structurally related disulfonates [3]. The potassium salt serves as a convenient, water-soluble starting material for synthesizing these advanced materials, which have potential applications in gas storage, catalysis, and luminescent sensing [4].

Preparation of Specialty Fluorescent Brightening Agents and Optical Luminophores

The 5-aminobenzene-1,3-disulphonate core is a valuable building block for creating water-soluble, colorless fluorescent compounds and optical brighteners. The sulfonate groups confer the necessary water solubility for applications in paper coatings and textile finishing, while the amino group can be derivatized to incorporate heterocyclic fluorophores like benzoxazole or benzothiazole moieties, as described in patents concerning aminobenzenesulfonate-based luminophores [5]. The 1,3-disubstitution pattern helps prevent undesirable aggregation in solution, which can quench fluorescence, making it a preferred scaffold over more planar, aggregation-prone mono-sulfonated analogs [6].

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